2,2,2-Trifluoro-1-(3-fluorophenyl)ethanamine is a fluorinated organic compound characterized by the presence of a trifluoromethyl group and a 3-fluorophenyl group. Its molecular formula is , and it is classified as an amine due to the presence of the amino functional group. This compound is significant in medicinal chemistry and organic synthesis, serving as a building block for more complex molecules and pharmaceuticals.
The compound has diverse applications across several fields:
The synthesis of 2,2,2-Trifluoro-1-(3-fluorophenyl)ethanamine typically involves several key steps:
Density Functional Theory (DFT) studies can provide insights into the electronic structure, molecular geometry, and potential reactivity patterns of this compound.
2,2,2-Trifluoro-1-(3-fluorophenyl)ethanamine can undergo various chemical reactions:
The mechanism of action for 2,2,2-Trifluoro-1-(3-fluorophenyl)ethanamine primarily relates to its interactions within biological systems:
Research into this compound's interactions with specific biological targets may reveal its potential therapeutic effects or side effects. Understanding these mechanisms is crucial for developing effective pharmaceuticals.
The synthesis of enantioenriched 2,2,2-trifluoro-1-(3-fluorophenyl)ethanamine leverages advanced chiral induction strategies. A prominent approach utilizes chiral sulfinyl imines as key intermediates. Specifically, (R)- and (S)-N-tert-butylsulfinyl-3,3,3-trifluoroacetaldimines serve as versatile reagents for introducing the CF₃CH(NH₂) moiety with high stereocontrol. These imines undergo stereoselective nucleophilic addition with 3-fluorophenylmagnesium bromide, yielding protected β-fluoroamine adducts with diastereomeric ratios exceeding 95:5. Subsequent acidic deprotection (HCl in dioxane) furnishes the target chiral amine hydrochloride salts without racemization [6] [7].
Alternative routes employ asymmetric reduction of prochiral trifluoromethyl ketones. For example, 1-(3-fluorophenyl)-2,2,2-trifluoroethanone undergoes catalytic hydrogenation using ruthenium-BINAP complexes, achieving enantiomeric excesses (ee) of 88-95%. This method benefits from commercial catalyst availability and operational simplicity but requires meticulous control of reaction parameters (temperature, pressure) to suppress undesired over-reduction [2] .
Halogen exchange methodologies provide access to fluorinated precursors. Patent WO2016058896A1 details the preparation of 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone via halogen-lithium exchange on 1-bromo-2,4-dichloro-5-fluorobenzene, followed by reaction with ethyl trifluoroacetate. Optimization identified tetrahydrofuran (THF) at –78°C as optimal for suppressing side products, achieving yields >85% [1].
Table 1: Enantioselective Synthesis Approaches for 2,2,2-Trifluoro-1-(3-fluorophenyl)ethanamine
Method | Key Reagent/Catalyst | Yield (%) | ee (%) | Limitations |
---|---|---|---|---|
Chiral Sulfinyl Imine | (R)-N-tert-butylsulfinyl imine | 70-85 | >95 | Requires acidic deprotection |
Asymmetric Hydrogenation | Ru-(S)-BINAP | 90-95 | 88-95 | Sensitive to pressure/temperature |
Halogen-Lithium Exchange | n-BuLi, Ethyl trifluoroacetate | >85 | N/A | Cryogenic conditions (–78°C) |
Dual catalytic systems enable radical aminofluorination, crucial for constructing β-fluoroamine architectures. A breakthrough employs CuBr/chiral phosphoric acid (CPA) with silver carbonate as a HCl scavenger. This system facilitates intramolecular asymmetric radical aminoperfluoroalkylation of alkenyl ureas using fluoroalkylsulfonyl chlorides as radical precursors. Key innovations include:
Lanthanide-pybox complexes catalyze electrophilic fluorination of β-keto esters. The combination of europium(III) triflate and (S,R)-ind-pybox achieves α-fluorination of tert-butyl 1-indanone-2-carboxylates with NFSI (N-fluorobenzenesulfonimide), yielding quaternary fluorinated centers with 93-96% ee. Steric bulk in the ester group (tert-butyl > ethyl) proved critical for high enantioselectivity by shielding one face of the enolate intermediate [8].
For difunctionalization of alkenes, photoredox catalysis has been adapted. Visible-light-driven reactions using iridium photocatalysts and chiral copper complexes enable intermolecular fluoroamination of styrenes with ethyl 2,2,2-trifluoroacetate as the trifluoromethyl source. However, this method shows moderate ee (≤80%) for aryl-trifluoroethylamine products and requires further refinement [3].
Table 2: Catalytic Systems for Asymmetric Fluoroamination
Catalytic System | Fluorinating Agent | Substrate Class | ee (%) | Key Function |
---|---|---|---|---|
CuBr/(S)-CPA + Ag₂CO₃ | C₄F₉SO₂Cl | Alkenyl ureas | 90-99 | HCl scavenging; radical stabilization |
Eu(OTf)₃/(S,R)-ind-pybox | NFSI | β-Keto esters | 93-96 | Steric shielding of enolate |
Ir/Cu-bis(oxazoline) | CF₃CO₂Et | Styrenes | ≤80 | Photoredox generation of CF₃ radical |
2,2,2-Trifluoro-1-(3-fluorophenyl)ethanamine serves as a versatile precursor to pharmacologically active motifs. Its primary amine and electron-deficient arene enable diverse derivatizations:
In radical cascade reactions, this amine’s trifluoromethyl group participates as a radical acceptor. Fluoroalkylsulfonyl chlorides (e.g., CF₃SO₂Cl) generate •CF₃ radicals via Cu(I) reduction, which add to alkenes tethered to the amine. Subsequent intramolecular amination forms α-tertiary pyrrolidines – structural cores in Janus kinase (JAK) inhibitors. The 3-fluoro substituent on the phenyl ring fine-tunes electronics to favor 5-exo-trig cyclization over polymerization [3].
Table 3: Applications of 2,2,2-Trifluoro-1-(3-fluorophenyl)ethanamine in Complex Molecule Synthesis
Target Structure | Reaction Sequence | Key Role of Fluorinated Amine | Pharmaceutical Relevance |
---|---|---|---|
β-Fluorinated pyrrolidines | Alkylation-cyclization | Electrophilicity enhancement for ring closure | PDE4 inhibitors (e.g., roflumilast) |
3-(Trifluoroethyl)indoles | Imine formation/Friedel-Crafts alkylation | Chiral ammonia equivalent | Serotonin 5-HT₃ receptor modulators |
α-Tertiary pyrrolidines | Radical trifluoromethylation/amination | Radical acceptor & N-nucleophile | JAK/STAT inhibitors |
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1